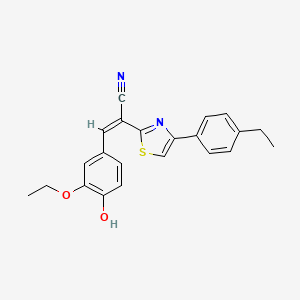
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound features an acrylonitrile moiety linked to a thiazole ring and an ethoxy-substituted phenolic group. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antimicrobial properties against various pathogens, suggesting that the compound may also possess similar effects. The mechanisms may involve disruption of bacterial cell walls and interference with metabolic pathways .
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of related acrylonitrile compounds on different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 7f | A549 | 193.93 | Apoptosis induction |
| 7a | HT-29 | 208.58 | Cell cycle arrest |
| 7b | H460 | 238.14 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against cancer cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. A study on thiazole derivatives found:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.22 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.
This suggests that this compound could be effective in treating infections caused by resistant strains .
Case Studies
- Study on Apoptotic Mechanisms : A study involving a related compound demonstrated that it induced apoptosis in human cancer cell lines through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- Antimicrobial Efficacy : In vitro tests showed that a series of thiazole derivatives, including those structurally similar to our compound, displayed significant antibacterial activity with low cytotoxicity in mammalian cells, indicating their potential as safe therapeutic agents .
Propiedades
IUPAC Name |
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-3-15-5-8-17(9-6-15)19-14-27-22(24-19)18(13-23)11-16-7-10-20(25)21(12-16)26-4-2/h5-12,14,25H,3-4H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFIMXMHCWJPIF-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













